molecular formula C25H32N2O8S B11503257 6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11503257
M. Wt: 520.6 g/mol
InChI Key: UKYAMYJAEIWFCX-UHFFFAOYSA-N
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Description

6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as butyl, ethyl, amino, methyl, oxo, and trimethoxyphenyl groups. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then fused with the pyridine ring. The introduction of various functional groups is achieved through a series of reactions such as alkylation, amination, and oxidation. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high efficiency and consistency in the production process. The scalability of the synthetic route is a critical factor in industrial production, allowing for the manufacture of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines to amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups, resulting in a wide range of derivatives with varying properties.

Scientific Research Applications

6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives with different substituents. Examples include:

  • 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
  • 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Uniqueness

The uniqueness of 6-BUTYL 8-ETHYL 5-AMINO-2-METHYL-3-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering unique advantages over other similar compounds.

Properties

Molecular Formula

C25H32N2O8S

Molecular Weight

520.6 g/mol

IUPAC Name

6-O-butyl 8-O-ethyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C25H32N2O8S/c1-7-9-10-35-24(29)18-17(14-11-15(31-4)20(33-6)16(12-14)32-5)19(25(30)34-8-2)23-27(21(18)26)22(28)13(3)36-23/h11-13,17H,7-10,26H2,1-6H3

InChI Key

UKYAMYJAEIWFCX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC)C)N

Origin of Product

United States

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